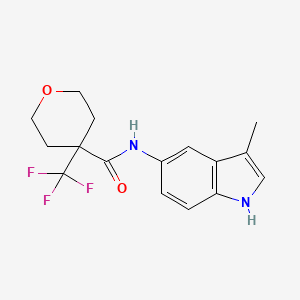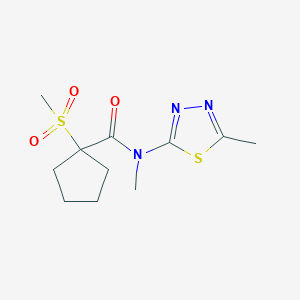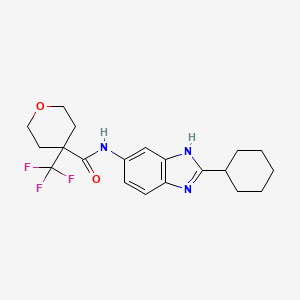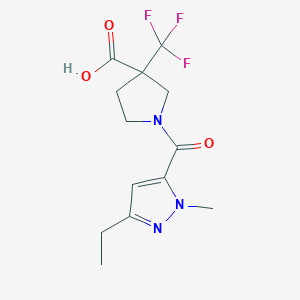
N-(3-methyl-1H-indol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1H-indol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide, commonly known as MTX-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
科学研究应用
MTX-1 has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neurology, and immunology. In cancer research, MTX-1 has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In neurology research, MTX-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology research, MTX-1 has been shown to modulate the immune response by inhibiting the activity of T cells and reducing the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of MTX-1 involves its ability to bind to and inhibit the activity of specific proteins in the body. In cancer cells, MTX-1 binds to the anti-apoptotic protein Bcl-2, leading to the induction of apoptosis. In the brain, MTX-1 binds to and inhibits the activity of enzymes involved in oxidative stress and inflammation, leading to neuroprotective effects. In the immune system, MTX-1 binds to and inhibits the activity of T cells, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MTX-1 has been shown to have various biochemical and physiological effects in the body. In cancer cells, MTX-1 induces apoptosis by activating caspase enzymes and inhibiting the activity of Bcl-2. In the brain, MTX-1 reduces oxidative stress and inflammation by inhibiting the activity of enzymes involved in these processes. In the immune system, MTX-1 inhibits the activity of T cells and reduces the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
MTX-1 has several advantages for lab experiments, including its high purity and specificity for its target proteins. However, the synthesis of MTX-1 is a complex process that requires specialized equipment and expertise. Additionally, MTX-1 has limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research of MTX-1. In cancer research, further studies are needed to determine the efficacy of MTX-1 in different types of cancer and to identify potential combination therapies. In neurology research, further studies are needed to determine the optimal dosage and administration of MTX-1 for neuroprotective effects. In immunology research, further studies are needed to determine the long-term effects of MTX-1 on the immune system and to identify potential applications in autoimmune diseases.
In conclusion, MTX-1 is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of MTX-1 is a complex process that requires specialized equipment and expertise. MTX-1 has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neurology, and immunology. The mechanism of action of MTX-1 involves its ability to bind to and inhibit the activity of specific proteins in the body. MTX-1 has several advantages for lab experiments, including its high purity and specificity for its target proteins, but also has limitations such as limited solubility in water. There are several future directions for the research of MTX-1, including further studies in cancer, neurology, and immunology research.
合成方法
MTX-1 is synthesized through a multistep process that involves the reaction of 3-methylindole with trifluoromethyl ketone and oxalyl chloride. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis of MTX-1 is a complex process that requires specialized equipment and expertise.
属性
IUPAC Name |
N-(3-methyl-1H-indol-5-yl)-4-(trifluoromethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-10-9-20-13-3-2-11(8-12(10)13)21-14(22)15(16(17,18)19)4-6-23-7-5-15/h2-3,8-9,20H,4-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUMBFVTNJXDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)NC(=O)C3(CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]methyl]benzoic acid](/img/structure/B7356072.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356081.png)
![2-(2,6-dimethylphenyl)-N-[2-[3-(methylcarbamoyl)phenyl]ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356083.png)
![[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7356087.png)
![3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid](/img/structure/B7356094.png)
![2-(2,6-dimethylphenyl)-N-[[3-fluoro-4-(hydroxymethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356111.png)
![[5-(3-Azaspiro[5.5]undecan-3-yl)-4-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7356123.png)

![tert-butyl N-[2,2-difluoro-1-(thian-3-ylcarbamoyl)cyclopropyl]carbamate](/img/structure/B7356139.png)
![N-[3-cyano-4-(methoxymethyl)phenyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356140.png)
![N-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide](/img/structure/B7356148.png)
![N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide](/img/structure/B7356156.png)
